Gramicidin C
Description
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Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VGALAVVVWLYLWLW |
Origin of Product |
United States |
Historical and Contextual Perspectives on Linear Gramicidins
Discovery and Early Research of Gramicidin (B1672133) D Components
The journey into the world of linear gramicidins began in 1939 with the pioneering work of French-American microbiologist René J. Dubos. rucares.orgnih.govcosmosmagazine.comnih.gov Dubos, working at the Rockefeller Institute, embarked on a systematic search for soil-dwelling microbes that could produce antibacterial substances. rucares.orgnih.gov His method involved enriching soil samples with gram-positive bacteria, leading to the isolation of a soil bacterium named Bacillus brevis. rucares.orgnih.gov This bacterium was found to secrete a substance that effectively inhibited the growth of gram-positive bacteria. rucares.org The initial extract, a mixture of active components, was named tyrothricin (B1683689). nih.gov
Further research by Dubos and his colleague Rollin Hotchkiss revealed that tyrothricin was not a single substance but a complex of two distinct polypeptide groups. nih.gov These were separated into gramicidin and tyrocidine. nih.gov The crude mixture of gramicidin was initially referred to as gramicidin D, with the "D" honoring its discoverer, Dubos. wikipedia.org This initial gramicidin was the first antibiotic to be tested clinically and was used topically during World War II to treat wounds and ulcers. rucares.orgnih.gov
Subsequent analysis demonstrated that gramicidin D was itself a heterogeneous mixture of several closely related linear peptides. wikipedia.orgresearchgate.netfrontiersin.org Through meticulous separation techniques, researchers were able to isolate and identify the primary components: gramicidin A, gramicidin B, and gramicidin C. wikipedia.orgresearchgate.net These components were found to be present in approximate proportions of 80% (A), 5% (B), and 15% (C), respectively, within the natural mixture. wikipedia.orgfrontiersin.org This separation was a crucial step, allowing for the detailed study of each individual component and paving the way for a deeper understanding of their specific structures and functions.
Classification and Nomenclature of this compound within Linear Gramicidins
This compound is classified as a linear polypeptide antibiotic. wikipedia.orgfrontiersin.org It belongs to the family of linear gramicidins, which are distinguished from the unrelated cyclic gramicidin S. wikipedia.orgresearchgate.net The linear gramicidins, including A, B, and C, are characterized as pentadecapeptides, meaning they are composed of a chain of 15 amino acids. wikipedia.orgnih.gov A remarkable feature of their structure is the alternating sequence of L- and D-amino acids, which is essential for the formation of their unique three-dimensional helical structure. wikipedia.orgwaters.com
The nomenclature of gramicidins A, B, and C is based on a subtle but significant difference in their amino acid sequences. wikipedia.orgresearchgate.net All three share an identical backbone structure, but they vary at a single amino acid position. researchgate.net Specifically, the variation occurs at residue number 11. researchgate.netnih.gov
The general amino acid sequence for the linear gramicidins is: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. wikipedia.org
The identity of the amino acid at the "Y" position (residue 11) determines the specific type of gramicidin:
In Gramicidin A , residue 11 is Tryptophan (Trp). wikipedia.orgresearchgate.netwaters.com
In Gramicidin B , residue 11 is Phenylalanine (Phe). wikipedia.orgresearchgate.netwaters.com
In This compound , residue 11 is Tyrosine (Tyr) . wikipedia.orgresearchgate.netwaters.com
Additionally, another point of variation exists at the first amino acid (position X), which can be either valine or isoleucine, leading to different isoforms for each gramicidin type. wikipedia.org Therefore, the commercially available gramicidin D is a complex mixture of at least six different molecules (valine and isoleucine isoforms of gramicidins A, B, and C). wikipedia.org The ability to separate these components, for instance by using high-performance liquid chromatography (HPLC), has been fundamental for detailed structural and functional studies. core.ac.ukresearchgate.net
| Gramicidin Type | Variable Amino Acid at Position 11 |
| Gramicidin A | Tryptophan (Trp) |
| Gramicidin B | Phenylalanine (Phe) |
| This compound | Tyrosine (Tyr) |
Significance of this compound in Antimicrobial Peptide Research
This compound, along with its counterparts A and B, holds considerable significance in the field of antimicrobial peptide research. The discovery and characterization of these molecules were foundational to the antibiotic era. rucares.orgnih.govcosmosmagazine.com More specifically, the linear gramicidins have served as a crucial model system for understanding the fundamental mechanisms of ion transport across cell membranes. nih.govbiorxiv.org
The primary mechanism of action for linear gramicidins involves the formation of transmembrane channels. nih.govbiorxiv.org Two gramicidin molecules dimerize in a head-to-head fashion within a lipid bilayer, creating a hollow pore that spans the membrane. wikipedia.orgbiorxiv.org This channel allows the passive diffusion of monovalent cations, such as Na+ and K+, across the membrane, thereby disrupting the essential ion gradients of the bacterial cell and ultimately leading to cell death. nih.govdrugbank.com
The existence of the three natural variants (A, B, and C) has provided a unique opportunity for structure-function relationship studies. By comparing the properties of channels formed by gramicidin A, B, and C, researchers have been able to investigate how a single amino acid substitution (Trp vs. Phe vs. Tyr at position 11) affects the channel's conductance and ion selectivity. nih.govcore.ac.uknih.gov For instance, studies have shown that these substitutions lead to measurable differences in channel lifetimes and conductance, providing insights into the subtle energetic contributions of individual amino acid side chains to the channel's function. nih.govcore.ac.uk
This makes this compound an invaluable tool in biophysical chemistry and membrane biology. It allows for the precise examination of how the polarity and structure of a specific side chain—the hydroxyl group of tyrosine in this compound versus the indole (B1671886) ring of tryptophan in A or the phenyl group of phenylalanine in B—influence the electrostatic environment within the ion channel and its interaction with permeating ions. nih.govnih.gov This detailed understanding is critical for the rational design of novel synthetic antimicrobial peptides and channel-forming drugs. researchmap.jp
Structural Biology and Conformation of Gramicidin C
Primary Sequence and Amino Acid Composition of Gramicidin (B1672133) C
Gramicidin C is a linear pentadecapeptide, meaning it is composed of 15 amino acids. wikipedia.org It is a nonribosomally synthesized peptide produced by the soil bacterium Brevibacillus brevis. wikipedia.orgnih.gov The defining characteristic of the primary structure of gramicidins, including this compound, is the alternating sequence of L- and D-amino acids, which is crucial for its unique helical structure. wikipedia.orgbiorxiv.orgresearchgate.net
The general amino acid sequence for the gramicidin family (A, B, and C) is: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine . wikipedia.org
The specific identity of this compound is determined by the amino acid at position 11 (residue Y). In this compound, this position is occupied by L-Tyrosine. wikipedia.orgmdpi.commdpi.com The amino acid at position 1 (residue X) can be either L-Valine or L-Isoleucine, giving rise to two different isoforms of this compound. wikipedia.orgbiorxiv.org Commercial gramicidin, often referred to as Gramicidin D, is a mixture of these natural variants, with this compound constituting approximately 15-16% of the total. wikipedia.orgmdpi.com
| Amino Acid Sequence of Valine-Gramicidin C | ||
|---|---|---|
| Position | Amino Acid | Chirality |
| N-terminus | Formyl Group | - |
| 1 | Valine | L |
| 2 | Glycine (B1666218) | - |
| 3 | Alanine | L |
| 4 | Leucine | D |
| 5 | Alanine | L |
| 6 | Valine | D |
| 7 | Valine | L |
| 8 | Valine | D |
| 9 | Tryptophan | L |
| 10 | Leucine | D |
| 11 | Tyrosine | L |
| 12 | Leucine | D |
| 13 | Tryptophan | L |
| 14 | Leucine | D |
| 15 | Tryptophan | L |
| C-terminus | Ethanolamine | - |
Secondary and Tertiary Conformations in Membrane-Mimetic Environments
In environments that mimic a biological membrane, such as lipid bilayers or detergent micelles, this compound adopts a distinct three-dimensional structure that is essential for its function as an ion channel. mdpi.comcore.ac.uk The alternating pattern of L- and D-amino acids forces the peptide backbone to coil into a helical structure where all the amino acid side chains project outward from the helix surface. researchgate.netcore.ac.uk This arrangement creates a polar, water-filled pore through the center of the helix, while the exterior, decorated with hydrophobic side chains, interacts favorably with the lipid acyl chains of the membrane. core.ac.uk The functional channel is a dimer with a length of approximately 26 Å, allowing it to span the hydrophobic core of a typical cell membrane. biorxiv.orgcore.ac.uk
The biologically active conformation of gramicidin in a lipid bilayer is a head-to-head dimer. wikipedia.orgnih.gov This structure is formed when two single-stranded gramicidin monomers, each residing in one leaflet of the lipid bilayer, associate at their N-termini (formyl ends). core.ac.ukrsc.org This dimerization is stabilized by six intermolecular hydrogen bonds. core.ac.uk
This specific helical fold is known as a β-helix (specifically a right-handed β6.3-helix), a term that reflects the β-sheet-like hydrogen bonding pattern along the peptide backbone and the presence of approximately 6.3 amino acid residues per helical turn. core.ac.ukrsc.org This channel-forming dimer is distinct from the conformations gramicidin adopts in organic solvents. In solvents like methanol, gramicidins tend to form various double-stranded helices, where two peptide chains intertwine. mdpi.comrsc.orgresearchgate.net These double-helical forms, which can be parallel or antiparallel, are generally considered non-conducting and represent a "pore" conformation rather than the functional "channel" conformation. mdpi.comresearchgate.net
This compound, like its counterparts, exhibits significant conformational polymorphism, meaning its structure is highly dependent on the surrounding environment. mdpi.comnih.govresearchgate.net The transition between the non-functional double-stranded dimers and the functional single-stranded head-to-head dimer is modulated by the solvent and lipid environment. windows.netannualreviews.org
In organic solvents , gramicidin favors double-stranded helical structures. mdpi.comresearchgate.net
In membrane-mimetic environments , such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid bilayers, the peptide rearranges into the single-stranded β-helical monomer that dimerizes to form the active channel. core.ac.ukacs.org
The physical properties of the lipid bilayer itself act as an allosteric regulator of the gramicidin channel's structure and function. annualreviews.orgnih.gov Factors such as bilayer thickness, the chemical nature of the lipids, and the lateral pressure profile within the membrane can influence the stability of the dimeric channel and the energetics of the monomer-dimer equilibrium. annualreviews.orgnih.gov
Helical Dimeric States (e.g., β-helices, head-to-head dimers)
Comparative Structural Analysis of this compound with Gramicidin A and B
The naturally occurring gramicidins—A, B, and C—differ by only a single amino acid at position 11. wikipedia.org
Gramicidin A: L-Tryptophan (Trp) at position 11
Gramicidin B: L-Phenylalanine (Phe) at position 11
This compound: L-Tyrosine (Tyr) at position 11
Despite this substitution occurring near a cation binding site, extensive research has demonstrated that this compound forms ion channels that are structurally equivalent to those formed by Gramicidin A and B. acs.orgnih.govnih.gov High-resolution 2D-NMR spectroscopy and molecular modeling studies of the three analogues in SDS micelles revealed that the single amino acid mutation does not cause a significant change in the peptide's backbone conformation. acs.org
Biosynthesis and Engineering of Linear Gramicidins
Nonribosomal Peptide Synthetase (NRPS) Systems
Linear gramicidin (B1672133) is assembled by a colossal NRPS complex composed of four distinct, multimodular enzymes: LgrA, LgrB, LgrC, and LgrD. nih.gov These enzymes collectively contain 16 modules, which are responsible for the sequential incorporation of the 15 amino acids that constitute the final peptide. nih.gov The organization of these modules follows a principle of colinearity, where the sequence of modules on the enzymes dictates the sequence of amino acids in the peptide. nih.gov This modular architecture is a hallmark of NRPS systems and allows for a high degree of structural diversity in the peptides they produce. acs.orgoup.com The entire biosynthetic gene cluster for linear gramicidin spans approximately 74 kilobase pairs (kbp). nih.gov
Each module within the NRPS system is further subdivided into specialized catalytic domains that perform specific functions in the peptide assembly process. acs.orgoup.comresearchgate.net The coordinated action of these domains ensures the selection, activation, and condensation of the correct amino acids in the proper sequence and stereochemistry.
Adenylation (A) Domain : This domain is responsible for substrate specificity. It selects a specific amino acid from the cellular pool and activates it using ATP, forming an aminoacyl-adenylate intermediate. oup.comebi.ac.uk For Gramicidin C, the A-domain within the 11th module (located on the LgrC synthetase) specifically recognizes and activates Tyrosine. uniprot.org This is the key variation that distinguishes this compound from Gramicidin A (Tryptophan) and B (Phenylalanine) at this position. uniprot.org
Thiolation (T) Domain : Also known as the Peptidyl Carrier Protein (PCP), this small domain (around 80-90 amino acids) acts as a mobile shuttle. nih.gov It covalently binds the activated amino acid from the A-domain via a flexible 4'-phosphopantetheine (B1211885) (Ppant) arm. nih.gov This arm then transports the tethered substrate to the other catalytic domains within the module and between adjacent modules. nih.gov
Condensation (C) Domain : This core catalytic domain is responsible for peptide bond formation. acs.orgoup.com It catalyzes the nucleophilic attack of the amino group of the downstream aminoacyl-S-PCP on the thioester bond of the upstream peptidyl-S-PCP. oup.com This reaction elongates the growing peptide chain by one residue.
Epimerization (E) Domain : Linear gramicidins feature an alternating sequence of L- and D-amino acids. The E-domain is responsible for converting specific L-amino acids, once they are tethered to the T-domain, into their D-enantiomers. uniprot.orgnih.gov In the linear gramicidin synthetase, seven E-domains are present in alternating modules to create this specific stereochemical pattern. nih.gov For example, the LgrC enzyme contains E-domains that generate D-Valine at position 8, D-Leucine at position 10, and D-Leucine at position 12. uniprot.org
Thioesterase (TE) Domain : In many NRPS systems, a terminal TE domain releases the final peptide, often through hydrolysis or intramolecular cyclization. nih.gov However, the linear gramicidin synthetase employs a different termination strategy. Instead of a TE domain, the final module on LgrD contains a terminal Reductase (R) domain. nih.gov This domain reduces the C-terminal glycine (B1666218) to ethanolamine, which releases the completed pentadecapeptide from the enzyme complex. nih.gov
Additionally, the linear gramicidin NRPS features a unique N-terminal Formylation (F) domain fused to the first module of LgrA. ebi.ac.ukacs.org This domain transfers a formyl group to the N-terminal valine, a modification essential for the peptide's biological activity. ebi.ac.ukacs.org
| Domain | Function |
| Formylation (F) | Catalyzes the N-formylation of the first amino acid (Valine). acs.org |
| Adenylation (A) | Selects and activates a specific amino acid using ATP. oup.com |
| Thiolation (T/PCP) | Covalently tethers the activated amino acid via a Ppant arm. nih.gov |
| Condensation (C) | Catalyzes the formation of peptide bonds between adjacent amino acids. oup.com |
| Epimerization (E) | Converts specific L-amino acids into their D-isomers. nih.gov |
| Reductase (R) | Reduces the C-terminal amino acid to an amino alcohol, releasing the peptide. nih.gov |
This table summarizes the key enzymatic domains involved in the biosynthesis of linear gramicidin.
The primary producer of linear gramicidins is the soil bacterium Brevibacillus parabrevis (historically known as Bacillus brevis). ebi.ac.ukuniprot.orgpnas.org Strains of Aneurinibacillus migulanus are also well-known producers of gramicidin S, a related cyclic peptide. asm.org
The biosynthesis of these peptide antibiotics is not constitutive but is instead tightly regulated and linked to the bacterium's life cycle. pnas.orgnih.gov Production is typically initiated during the late logarithmic phase of growth and intensifies as the cells transition into the stationary phase and begin the process of sporulation. pnas.org This has led to the hypothesis that these antibiotics play a regulatory role in sporulation. pnas.org Evidence suggests that gramicidin may regulate RNA synthesis during the early stages of spore formation by inhibiting the transcription of genes necessary only for vegetative growth. pnas.org In some gramicidin-negative mutants of B. brevis, the ability to form heat-resistant spores is impaired, a defect that can be reversed by adding exogenous gramicidin to the culture. pnas.org This demonstrates a direct functional role for the antibiotic in the developmental processes of the producing organism.
Enzymatic Domains and Catalytic Activities (e.g., Adenylation, Condensation, Epimerization, Thiolation, Thioesterase)
Synthetic Methodologies for this compound and Analogues
Beyond microbial fermentation, chemical synthesis provides a powerful and flexible route to obtaining this compound and, more importantly, to creating novel analogues with modified structures and functions. upf.edunih.gov The predominant method for this purpose is solid-phase peptide synthesis (SPPS), typically employing Boc (tert-butyloxycarbonyl) chemistry. upf.eduresearchgate.net
The SPPS approach allows for the stepwise assembly of the peptide chain on an insoluble polymer resin. upf.edu This methodology facilitates the purification process at each step, as excess reagents can be simply washed away. The general procedure for synthesizing a linear gramicidin analogue involves several key stages:
Resin Attachment : The C-terminal amino acid is anchored to a solid support, such as a Merrifield resin. upf.edu
Stepwise Elongation : The peptide chain is built from the C-terminus to the N-terminus. Each cycle involves two main steps: (a) removal of the N-terminal Boc protecting group with an acid, and (b) coupling of the next Boc-protected amino acid to the newly deprotected amino group. upf.edu This method allows for the precise incorporation of any desired amino acid, including non-proteinogenic or labeled ones, at any position, which is the basis for creating analogues. nih.govresearchgate.net
Cleavage and Deprotection : Once the full-length pentadecapeptide is assembled, it is cleaved from the resin. For linear gramicidins, this can be achieved by treatment with ethanolamine, which simultaneously releases the peptide and forms the C-terminal ethanolamide moiety, mimicking the natural structure. researchgate.net Any remaining side-chain protecting groups are also removed.
N-Terminal Formylation : The free N-terminal amino group of the cleaved peptide is then formylated to yield the final, biologically active structure. researchgate.net
Purification : The final crude peptide is purified to homogeneity, typically using techniques like high-performance liquid chromatography (HPLC). upf.edu
This synthetic strategy has been instrumental in structure-activity relationship (SAR) studies, enabling researchers to systematically replace specific amino acids and assess the impact on the peptide's ion channel activity and antimicrobial properties. nih.gov
| Step | Description |
| 1. Resin Loading | The first amino acid is covalently attached to an insoluble solid-phase resin. |
| 2. Deprotection | The N-terminal Boc protecting group is removed, typically with an acid. |
| 3. Coupling | The next Boc-protected amino acid is activated and coupled to the free N-terminus on the resin. |
| 4. Repetition | Steps 2 and 3 are repeated until the desired peptide sequence is fully assembled. |
| 5. Cleavage | The completed peptide is cleaved from the resin, often using ethanolamine. |
| 6. Formylation & Purification | The N-terminus is formylated, and the final peptide is purified by HPLC. |
This table outlines the general workflow for the solid-phase synthesis of linear gramicidin analogues.
Membrane Interactions and Ion Channel Functionality
Mechanisms of Peptide Insertion and Association with Lipid Bilayers
The insertion of gramicidin (B1672133) C into a lipid bilayer is a complex process influenced by the interplay between the peptide and the lipid environment. The alternating L- and D-amino acid sequence of gramicidin is crucial for its ability to adopt a β-helical conformation within the hydrophobic core of the membrane. biorxiv.org
The initial interaction between gramicidin and the membrane occurs at the lipid-water interface. The tryptophan residues, abundant at the C-terminus of gramicidin, play a significant role in anchoring the peptide to the membrane interface through hydrogen bonding with lipid headgroups and the aqueous environment. biorxiv.orgnih.gov Studies on gramicidin A, a closely related analogue, have shown that the valine side chains exhibit distinct dynamic behaviors within the lipid bilayer. For instance, Val1 and Val7 undergo jump motions between three states, with frequencies that increase with temperature, while Val6 and Val8 remain in fixed rotational states. nih.gov This suggests a degree of conformational flexibility at the lipid-peptide interface that is sensitive to the physical state of the membrane. nih.gov
The process of peptide insertion is not a simple one-step event but likely involves at least two stages: an initial binding to the membrane surface followed by insertion into the hydrophobic core. mdpi.com The dynamics of this process are rapid, as evidenced by the lack of a solvent history effect on the interfacial behavior of gramicidin, indicating a swift conformational interconversion of the peptide at the air/water interface. nih.gov
The composition and physical properties of the lipid bilayer significantly modulate the insertion and function of gramicidin. Membrane fluidity, influenced by factors such as temperature and lipid acyl chain saturation, affects the dynamics of peptide insertion. nih.govnih.gov For example, the jump frequencies of valine side chains in gramicidin A increase as the temperature rises through the lipid phase transition, highlighting the coupling between peptide dynamics and membrane fluidity. nih.gov
The presence of specific lipids can also influence gramicidin's behavior. Gramicidin exhibits a condensing effect when mixed with dioleoylphosphatidylcholine and lysopalmitoylphosphatidylcholine, but mixes ideally with dioleoylphosphatidylethanolamine, likely due to differences in the peptide's aggregation state in these lipids. nih.gov Furthermore, the incorporation of gramicidin can, in turn, alter the global lipid composition and thickness of membrane domains. acs.orgresearchgate.net In membranes with coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases, gramicidin preferentially partitions into the thinner Ld phase and alters the cholesterol distribution between the two domains. acs.org This interplay demonstrates a reciprocal relationship where the membrane environment influences the peptide, and the peptide, in turn, remodels its local lipid environment. This phenomenon, known as hydrophobic mismatch, where the length of the hydrophobic part of the peptide does not match the thickness of the membrane's hydrophobic core, is a key determinant of channel formation and stability. researchgate.netpurdue.edu
Lipid-Peptide Interfacial Dynamics
Formation and Characterization of Transmembrane Ion Channels
The primary mechanism of gramicidin's antibiotic activity is the formation of transmembrane ion channels. sigmaaldrich.comresearchgate.net These channels are formed by the head-to-head (N-terminus to N-terminus) dimerization of two gramicidin monomers, one from each leaflet of the lipid bilayer. nih.govacs.orgnih.gov This dimerization is stabilized by the formation of up to six intermolecular hydrogen bonds. nih.govacs.org The resulting β-helical dimer spans the membrane, creating a pore with a diameter of approximately 4 Å. rsc.orgcore.ac.uk
The process of channel formation is a dynamic equilibrium of monomer association and dissociation, which is observed as the appearance and disappearance of single-channel currents in electrophysiological recordings. nih.gov The stability and lifespan of these channels are influenced by the surrounding lipid environment, with factors like bilayer thickness and lipid composition playing a crucial role. researchgate.net
Gramicidin channels are selectively permeable to monovalent cations, with a preference order of Cs+ > Rb+ > K+ > Na+ > Li+. core.ac.uk They are generally impermeable to anions and divalent cations like Ca2+, which can block the channel. core.ac.ukresearchgate.net This selectivity arises from the specific interactions between the permeating ion and the polar carbonyl groups of the peptide backbone that line the channel lumen. elements-ic.compnas.org
The permeation pathway involves the ion shedding most of its hydration shell to enter the narrow pore, where it interacts with the carbonyl oxygens. pnas.org The channel contains distinct cation-binding sites, one strong and one weak, that facilitate the transport of ions across the membrane. libretexts.org The movement of ions through the channel is coupled with the movement of a single file of water molecules within the pore. pnas.org
The activity of gramicidin channels can be modulated by several factors in the surrounding environment. Ionic strength plays a significant role; changes in local ion concentration near the channel entrance can affect the single-channel conductance. researchgate.netnih.gov This is particularly relevant when charged groups are present at the channel's entrance, which can alter the local concentration of permeant ions. researchgate.net
Specific ions can also modulate channel function. While the channel is permeable to monovalent cations, divalent cations can act as blockers. core.ac.uk The presence of different types of permeable ions can lead to coupled flux. libretexts.org Furthermore, the lipid composition of the membrane itself acts as a modulator. For instance, the presence of cholesterol can influence the formation of gramicidin channels by altering the lateral packing and mobility of lipids, as well as the bilayer thickness. researchgate.net
Ion Selectivity and Permeation Pathways
Membrane Permeabilization and Disruption Mechanisms
The formation of ion channels by gramicidin leads to a significant increase in the permeability of the bacterial cell membrane to monovalent cations. sigmaaldrich.comlibretexts.org This unrestricted flow of ions disrupts the crucial ion gradients maintained across the membrane, leading to the dissipation of the membrane potential. drugbank.com This disruption of ionic homeostasis is a primary cause of the bactericidal effect of gramicidin. sigmaaldrich.comdrugbank.com
Molecular Mechanisms of Antimicrobial Action
Disruption of Bacterial Membrane Potential and Ion Gradients
The primary and most well-documented mechanism of gramicidin's antimicrobial action is the disruption of the bacterial cell membrane's potential and the dissipation of essential ion gradients. targetmol.comlibretexts.orgpediatriconcall.com Gramicidin (B1672133) molecules, which are linear pentadecapeptides, can form channel-like structures within the lipid bilayer of bacterial membranes. ontosight.ainih.govwikipedia.org This is facilitated by the alternating L- and D-amino acid residues in their structure, which allows them to adopt a helical conformation. nih.govwikipedia.org
Two gramicidin monomers can dimerize in a head-to-head fashion to create a transmembrane channel. nih.govwikipedia.org This channel, with a pore diameter of approximately 4 Å, allows the passive diffusion of monovalent cations, such as potassium (K+) and sodium (Na+), across the membrane. nih.govwikipedia.org The unrestricted flow of these ions destroys the crucial electrochemical gradient that bacteria maintain between their cytoplasm and the extracellular environment. cymitquimica.comlibretexts.orgpediatriconcall.com
This disruption of the ion gradient has several immediate and critical consequences for the bacterial cell:
Loss of Membrane Potential: The influx and efflux of ions collapse the transmembrane potential, a key component of the proton motive force that drives many essential cellular processes. drugbank.comfrontiersin.org
Inhibition of ATP Synthesis: In bacteria, the ion gradient across the cytoplasmic membrane is vital for ATP production through oxidative phosphorylation. By dissipating this gradient, gramicidin effectively halts the synthesis of ATP, the cell's primary energy currency. wikipedia.orgdrugbank.comrsc.org
Disruption of Transport Processes: Many nutrient transport systems in bacteria are coupled to the membrane potential and ion gradients. The action of gramicidin inhibits these processes, starving the cell of essential molecules.
This ionophore activity is a key contributor to the bactericidal effect of gramicidin. targetmol.comlibretexts.orgpediatriconcall.com
Interaction with Bacterial Cell Wall Components
While the primary target of gramicidin is the cytoplasmic membrane, its interaction with the bacterial cell wall is a crucial initial step, particularly in Gram-positive bacteria. The cell walls of these bacteria are rich in negatively charged molecules like teichoic and lipoteichoic acids. mdpi.comuzh.ch
The interaction between gramicidin and these cell wall components is thought to facilitate the peptide's journey to the cytoplasmic membrane. Although not fully elucidated, it is believed that electrostatic interactions play a role in concentrating the peptide at the bacterial surface. mdpi.com
For Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, presents an additional barrier. upf.edu While gramicidin is generally less effective against Gram-negative bacteria, it can interact with and permeabilize the outer membrane, a process that is thought to be a prerequisite for reaching the inner cytoplasmic membrane. libretexts.orgnih.gov Studies have shown that gramicidin can bind to LPS, although the affinity and mechanism may differ from other cationic antimicrobial peptides. nih.govacs.orgnih.gov
Induction of Cellular Stress Responses and Metabolic Perturbations
The disruption of the cell membrane and the subsequent ionic imbalance trigger a cascade of cellular stress responses within the bacterium. The influx of ions and the collapse of the membrane potential lead to osmotic stress and oxidative stress. researchgate.netnih.gov
The cell expends significant energy attempting to counteract the ion leakage and repair membrane damage, further depleting its already compromised ATP stores. drugbank.com This severe metabolic disruption affects numerous cellular pathways, including:
Inhibition of Respiration: The dissipation of the transmembrane potential directly inhibits the electron transport chain and cellular respiration. drugbank.com
Perturbation of Biosynthesis: The lack of ATP and essential precursors halts the synthesis of DNA, RNA, and proteins, critical processes for bacterial growth and survival. drugbank.comresearchgate.net
Formation of Reactive Oxygen Species (ROS): Some studies suggest that the bactericidal mechanism of gramicidin A is associated with the formation of hydroxyl radicals, a type of ROS that can cause widespread damage to cellular components. nih.govdntb.gov.ua
The accumulation of these stressors overwhelms the bacterial cell's regulatory and repair systems, ultimately leading to its demise.
Bactericidal versus Bacteriostatic Effects
Gramicidin is predominantly considered a bactericidal agent, meaning it directly kills the bacteria. ontosight.ainih.govtargetmol.compediatriconcall.comsemanticscholar.org This rapid killing action is a direct consequence of the catastrophic damage it inflicts upon the bacterial cell membrane. cymitquimica.comlibretexts.org The formation of ion channels leads to a swift loss of cellular integrity and function from which the bacterium cannot recover. targetmol.compediatriconcall.com
The bactericidal nature of gramicidin has been demonstrated against a variety of Gram-positive bacteria, including clinically relevant species like Staphylococcus and Streptococcus. taylorandfrancis.comtargetmol.com While it can exhibit some activity against Gram-negative bacteria, its efficacy is generally lower. cymitquimica.comtaylorandfrancis.com
The distinction between bactericidal and bacteriostatic (inhibiting growth without killing) is crucial in antimicrobial therapy. The rapid and lethal action of gramicidin makes it an effective agent for topical applications where swift eradication of bacteria is desired. libretexts.orgpediatriconcall.com
Table of Research Findings on Gramicidin's Effects
| Bacterial Species | Observed Effect | Reference |
|---|---|---|
| Bacillus subtilis | Effective bactericidal action. | targetmol.com |
| Staphylococcus aureus | Effective bactericidal action. | targetmol.com |
| Escherichia coli | Less effective compared to Gram-positive bacteria. | targetmol.com |
| Pseudomonas aeruginosa | Permeabilizes the outer membrane. | nih.gov |
Structure Activity Relationships and Rational Design of Gramicidin C Analogues
Impact of Amino Acid Substitutions on Biological Activity
The biological activity of Gramicidin (B1672133) S is intrinsically linked to its amphipathic β-sheet structure, where the hydrophobic residues (Val, Leu, D-Phe) are segregated on one face of the molecule and the cationic ornithine (Orn) residues are on the other. upf.educore.ac.uk Substitutions of the core amino acids have profound effects:
Ornithine Residues: The two basic ornithine residues are critical for antimicrobial activity. core.ac.uk Their positive charges facilitate the initial electrostatic interaction with the negatively charged bacterial membranes. core.ac.uk Replacing both Orn residues with neutral or acidic amino acids results in a near-complete loss of activity. Even the substitution of a single Orn residue can significantly reduce potency.
Hydrophobic Residues: The Val, Leu, and D-Phe residues contribute to the hydrophobic face of the molecule, which is essential for membrane disruption. upf.edu Modifications to these residues can alter the peptide's hydrophobicity, which in turn affects both its antimicrobial efficacy and its toxicity to human cells (hemolytic activity).
β-Turn Region (D-Phe-Pro): The D-Phenylalanine-Proline sequences form type II' β-turns that are crucial for maintaining the rigid, antiparallel β-sheet conformation. upf.edu Substitutions in this region have been a major focus of analogue design, as they can modulate the peptide's conformation and amphipathicity. For instance, replacing D-Phe with other aromatic residues or conformationally restricted surrogates can lead to analogues with an improved therapeutic index (higher antimicrobial activity and lower hemolytic activity). upf.eduupf.edu
Strategies for Modulating Activity Profiles
The rational design of Gramicidin S analogues aims to dissociate antimicrobial activity from hemolytic toxicity. Key strategies involve modulating the peptide's physicochemical properties:
Charge: Increasing the net positive charge, for example by replacing ornithine with the more basic arginine, can enhance interaction with the outer membrane of Gram-negative bacteria. This strategy aims to broaden the spectrum of activity.
Hydrophobicity: Fine-tuning the hydrophobicity of the non-polar face is a critical balancing act. Increasing hydrophobicity can enhance membrane disruption but often also increases hemolysis. researchgate.net Conversely, a slight reduction in hydrophobicity can sometimes decrease toxicity without a proportional loss of antimicrobial potency, thereby improving the therapeutic index. researchgate.net
Conformational Rigidity: The rigid β-sheet structure of Gramicidin S is essential for its activity. core.ac.uk Introducing substitutions that disrupt this conformation, such as replacing L-amino acids with their D-enantiomers in the β-strand, can decrease amphipathicity and lead to a significant reduction in hemolytic activity while sometimes retaining useful antimicrobial effects. capes.gov.brnih.gov Conversely, modifications that stabilize the β-sheet, such as N-methylation of amide bonds, have also been explored. mdpi.com
Design Principles for Enhanced Antimicrobial Efficacy
The overarching goal in designing Gramicidin S analogues is to improve their specificity for microbial membranes over eukaryotic ones. This has led to several key design principles:
Balancing Cationicity and Hydrophobicity: A delicate balance is required to overcome the outer membrane of Gram-negative bacteria without causing excessive damage to host cell membranes. researchgate.net A subtle combination of these properties is crucial for effective interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria. upf.edu
Ring Size Modification: Expanding the ring size of Gramicidin S from 10 to 12 or 14 residues has been shown to be an effective strategy for dissociating antimicrobial and hemolytic activities. These larger analogues can retain potent antimicrobial activity with substantially reduced toxicity. researchgate.net
Interactive Table: Activity of Selected Gramicidin S Analogues
| Analogue Name | Amino Acid Substitution | Key Finding |
| GS14K4 | 14-residue ring with D-Lys at position 4 | High therapeutic index due to reduced amphipathicity. google.com |
| [D-Tic]-GS | D-Phe replaced by D-Tic | Increased therapeutic index due to a sharp decrease in hemolytic effect. upf.edu |
| NMe-8 | Leu5→MeLeu, Pro7→MeAla | Similar antimicrobial activity to GS with five times reduced hemolytic activity. mdpi.com |
| [Orn→Arg]-GS | Ornithine replaced by Arginine | Enhanced activity against Gram-negative bacteria. |
Computational and Combinatorial Approaches in Analog Discovery
Modern drug discovery increasingly relies on computational and combinatorial methods to accelerate the design and synthesis of new analogues:
Computational Modeling: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are used to predict how specific amino acid substitutions will affect the three-dimensional structure and properties of Gramicidin S. mdpi.comnih.gov These methods help in the rational design of new analogues by simulating their interaction with model membranes and predicting their activity before synthesis. nih.govresearchgate.net
Combinatorial Chemistry: This approach involves the synthesis of large libraries of related compounds. For example, solid-phase peptide synthesis (SPPS) can be used to create hundreds of Gramicidin S derivatives with systematic variations in amino acid sequence. nih.gov These libraries can then be screened for biological activity to identify lead compounds with improved properties. Diversity-oriented synthesis (DOS) is another strategy used to generate structurally diverse small molecules that can be screened for antibacterial activity. cam.ac.uk
Concluding Remarks on Gramicidin C
While the research on Gramicidin S analogues is vast and provides a clear roadmap for peptide-based antimicrobial development, there is a notable absence of similar detailed studies for this compound. The principles of modulating charge, hydrophobicity, and conformation are universally applicable in peptide design. However, the specific impacts of substitutions within the linear, channel-forming structure of this compound would require dedicated investigation. Future research may explore this area, potentially unlocking new avenues for the development of this class of antibiotics.
Advanced Biophysical and Spectroscopic Characterization of Gramicidin C Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structure and dynamics of Gramicidin (B1672133) C in membrane-mimetic environments. Solid-state NMR, in particular, has been instrumental in defining the atomic-level structure of the gramicidin channel within lipid bilayers.
High-resolution solid-state NMR studies have confirmed that gramicidin A (a closely related analogue) forms a right-handed β-helix with 6.3 residues per turn. nih.gov The channel is a head-to-head dimer, stabilized by six intermolecular hydrogen bonds at the N-termini. nih.gov This structure is largely conserved across different gramicidin analogues, including those with C-terminal modifications. core.ac.uk
Deuterium (²H) NMR has been employed to investigate the dynamics of the gramicidin channel. These studies have revealed that the global correlation time of the gramicidin channel in a lipid bilayer is surprisingly long, in the nanosecond range, which may reflect the high viscosity of the membrane environment or the formation of peptide-lipid aggregates. core.ac.uk Furthermore, ²H NMR spectra of gramicidin in mixtures with phospholipids (B1166683) like DPPC-d62 and DMPC-d54 show the coexistence of gel and liquid-crystalline lipid phases, indicating the peptide's influence on membrane organization. nih.gov
¹³C NMR spectroscopy under magic-angle spinning conditions has provided further insights into the local structure of gramicidin in a lipid membrane. The observed upfield shifts of the α- and carbonyl carbon resonances are characteristic of the β-sheet-like structure of the peptide. nih.gov The resolution achieved in ¹³C spectra allows for the distinction of several aliphatic, aromatic, and carbonyl carbons, providing detailed information about the peptide's conformation. nih.gov
Key Research Findings from NMR Spectroscopy:
| Technique | Key Finding | Reference |
| Solid-State NMR | Determined the high-resolution structure of the gramicidin A channel in a lamellar phase environment, revealing a fold similar to previous characterizations. nih.gov | nih.gov |
| Solid-State NMR | Confirmed the N-terminal to N-terminal dimer formation of gramicidin A as a right-handed, single-stranded β6.3 helix. core.ac.uk | core.ac.uk |
| Deuterium (²H) NMR | Determined a long global correlation time (36 ns at 309 K) for the gramicidin channel, suggesting a high viscosity environment or peptide-lipid aggregation. core.ac.uk | core.ac.uk |
| ¹³C NMR | Observed upfield shifts in α- and carbonyl carbon resonances, confirming the β-sheet-like local structure of gramicidin A in lipid membranes. nih.gov | nih.gov |
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a vital technique for analyzing the secondary structure and conformational changes of Gramicidin C in various environments. The distinct CD spectra of different gramicidin conformations allow for the monitoring of its structural transitions.
The conformation of gramicidin is highly dependent on its environment. In organic solvents like methanol, it tends to form a double-helical dimer, while in lipid membranes, the favored conformation is the channel-forming single-stranded β-helical dimer. mdpi.com CD spectroscopy can distinguish between these forms. For instance, the channel conformation of gramicidin A exhibits characteristic negative peaks around 208 and 228 nm in methanol. mdpi.com
Studies have shown that the equilibrium between the pore (double helix) and channel (helical dimer) forms of gramicidin can be influenced by the properties of the lipid bilayer, such as acyl chain length. In lipids with shorter acyl chains (e.g., C18 and C20), the channel form is predominant, whereas in lipids with longer chains (e.g., C22), the equilibrium shifts towards the pore conformation. This is attributed to the greater ability of the double-helical structure to accommodate hydrophobic mismatch.
Furthermore, the addition of ions can also influence the conformation of gramicidin. For example, the presence of calcium halides can induce the dissociation of gramicidin A dimers into structured monomers in a manner dependent on the halide anion. mdpi.com
Key Research Findings from CD Spectroscopy:
| Condition | Observed Conformation/Effect | Reference |
| In C18 and C20 lipids | Predominantly channel form | |
| In C22 lipids | Increased proportion of pore conformations | |
| Addition of calcium halides | Drives dissociation of dimers into structured monomers | mdpi.com |
| In methanol | Mixture of four dimeric species, can be converted to a single species with calcium salt | mdpi.com |
Differential Scanning Calorimetry (DSC) and Microcalorimetry for Thermodynamic Analysis
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials. In the context of this compound, DSC is employed to study the effect of the peptide on the phase behavior of lipid membranes.
The incorporation of gramicidin into phospholipid bilayers alters their thermotropic properties. DSC studies on mixtures of gramicidin with phospholipids such as 1,2-bis(perdeuteriopalmitoyl)-sn-glycero-3-phosphocholine (DPPC-d62) and 1,2-bis(perdeuteriomyristoyl)-sn-glycero-3-phosphocholine (DMPC-d54) have shown that increasing the gramicidin concentration leads to a decrease in the transition enthalpy and a broadening of the phase transition peak. nih.gov This indicates that gramicidin perturbs the ordered packing of the lipid acyl chains.
For DPPC-d62 mixtures, the addition of gramicidin results in a slightly asymmetric DSC scan, extending the excess heat capacity peak on the low-temperature side. nih.gov In DMPC-d54 mixtures, the broadening is more symmetric. nih.gov These observations, combined with NMR data, suggest the coexistence of two phases, although this region is narrow. nih.gov Beyond a gramicidin mole fraction of 2%, distinct gel and liquid-crystal phases are no longer distinguishable, suggesting a continuous phase change. nih.gov
DSC can also provide insights into peptide-lipid interactions and the formation of different phases. For example, studies on the antimicrobial peptide MSI-78 showed that it induced a positive curvature strain in DiPoPE membranes, affecting their phase transition. units.it
Key Thermodynamic Parameters from DSC:
| Parameter | Description |
| Transition Temperature (Tm) | The temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline phase. |
| Transition Enthalpy (ΔH) | The amount of heat absorbed during the phase transition, related to the disruption of van der Waals interactions between lipid acyl chains. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the sample by a certain amount. Changes in Cp can indicate conformational changes in proteins or lipids. nih.gov |
X-ray Diffraction and Scattering Techniques (e.g., SAXS, LXD) for Membrane Perturbation Studies
Small-angle X-ray scattering (SAXS) has been used to study the effect of gramicidin on the structure of phospholipid dispersions. In the absence of gramicidin, lipids like DMPC and DOPC form multilamellar vesicles with a characteristic lamellar d-spacing. pdx.edu The addition of gramicidin induces different effects depending on the lipid. With DOPC, gramicidin can induce the formation of the inverted hexagonal (HII) phase, while DMPC remains in a lamellar structure. pdx.edu This demonstrates the peptide's ability to influence membrane curvature.
X-ray diffraction studies on aligned multilayer samples have been used to locate ion-binding sites within the gramicidin channel. By comparing the electron density profiles of samples with and without specific ions, researchers have identified a pair of symmetrically located binding sites for ions like thallium (Tl⁺) and barium (Ba²⁺). rice.edu For instance, Tl⁺ binding sites were found at approximately 9.6 Å from the center of the channel. rice.edu
Grazing incidence X-ray diffraction (GIXD) on Langmuir monolayers of archaeal lipids has shown that the addition of gramicidin leads to a more disordered state, with a decrease in the size of crystalline domains. nih.gov This suggests that gramicidin primarily resides in the disordered regions of the monolayer, causing local membrane perturbations. nih.gov
Key Research Findings from X-ray Techniques:
| Technique | Key Finding | Reference |
| SAXS | Gramicidin induces the formation of the HII phase in DOPC but not DMPC dispersions. pdx.edu | pdx.edu |
| X-ray Diffraction | Identified a pair of symmetrical ion-binding sites for Tl⁺ at ~9.6 Å from the channel's midpoint. rice.edu | rice.edu |
| GIXD | Addition of gramicidin to archaeal lipid monolayers leads to a more disordered state and a decrease in crystalline domain size. nih.gov | nih.gov |
Fluorescence Spectroscopy for Membrane Binding and Permeability
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of this compound to membranes and its effect on membrane permeability. The intrinsic tryptophan fluorescence of gramicidin is a powerful probe of its local environment and conformation.
The fluorescence properties of gramicidin's tryptophan residues are sensitive to their location within the membrane. The channel conformation, with its tryptophans located at the membrane interface, displays a red-edge excitation shift (REES) of 7 nm. nih.gov In contrast, the non-channel conformation exhibits a smaller REES of 2 nm, reflecting a different average environment for the tryptophans. nih.gov This difference allows for the use of REES to distinguish between these two functionally important conformations. nih.gov
Fluorescence quenching experiments using agents like acrylamide (B121943) can provide further information about the accessibility of the tryptophan residues. The quenching of gramicidin fluorescence by acrylamide is different for the channel and non-channel forms, highlighting the different exposure of the tryptophans to the aqueous environment. nih.gov
Membrane permeability can be assessed using fluorescent dyes that are sensitive to changes in membrane potential. For example, the dye DiSC₃(5) accumulates in polarized cells, leading to fluorescence quenching. frontiersin.org The addition of gramicidin, which forms cation-selective channels, causes membrane depolarization and a subsequent increase in fluorescence, providing a measure of its channel-forming activity. frontiersin.org
Key Research Findings from Fluorescence Spectroscopy:
| Technique | Key Finding | Reference |
| Red-Edge Excitation Shift (REES) | The channel conformation of gramicidin exhibits a larger REES (7 nm) than the non-channel conformation (2 nm), allowing for their differentiation. nih.gov | nih.gov |
| Fluorescence Quenching | The accessibility of tryptophan residues to quenchers like acrylamide differs between the channel and non-channel conformations. nih.gov | nih.gov |
| Membrane Potential Dyes (e.g., DiSC₃(5)) | Gramicidin induces membrane depolarization, which can be monitored by the de-quenching of potential-sensitive dyes. frontiersin.org | frontiersin.org |
Electrophysiological Techniques (e.g., Patch-Clamp, Voltage Clamp) for Ion Channel Activity
Electrophysiological techniques, such as patch-clamp and voltage-clamp, are essential for directly measuring the ion channel activity of this compound. These methods allow for the characterization of single-channel currents, conductance, and channel lifetime.
By incorporating gramicidin into artificial lipid bilayers or cell membranes, the formation of individual ion channels can be observed as discrete steps in the transmembrane current. plos.orgfrontiersin.org The single-channel conductance of gramicidin is a characteristic feature and is dependent on the type of permeating ion and the applied voltage. elements-ic.com
Voltage-clamp experiments on human embryonic kidney (HEK) cells have shown that extracellularly applied gramicidin induces a cationic current with a reversal potential near 0 mV, consistent with the formation of a non-selective monovalent cation channel. plos.orgbiorxiv.org These studies can also be used to investigate the modulation of gramicidin channel activity by other molecules. plos.org
The dimerization of gramicidin monomers from opposite leaflets of the membrane to form a conducting channel is a dynamic process. Electrophysiological recordings can be used to study the kinetics of this process, including the channel's open and closed times. elements-ic.com The rate of gramicidin channel dimerization is influenced by the physical properties of the membrane, such as its thickness and elasticity. biorxiv.org
Key Research Findings from Electrophysiology:
| Technique | Key Finding | Reference |
| Single-Channel Recording | Allows for the direct observation and characterization of individual gramicidin channel events. elements-ic.com | elements-ic.com |
| Whole-Cell Voltage-Clamp | Demonstrated that gramicidin forms a non-selective monovalent cation channel in HEK cells. plos.orgbiorxiv.org | plos.orgbiorxiv.org |
| Bilayer Lipid Membrane (BLM) | Used to study the influence of membrane properties on gramicidin channel formation and function. frontiersin.org | frontiersin.org |
Molecular Dynamics Simulations and Computational Modeling of Peptide-Membrane Systems
Molecular dynamics (MD) simulations and computational modeling provide a powerful in-silico approach to complement experimental studies of this compound. These methods offer atomic-level insights into the structure, dynamics, and energetics of peptide-membrane interactions that are often difficult to obtain experimentally.
MD simulations have been used to model the structure of gramicidin derivatives in lipid bilayers and to understand how modifications affect channel properties. For example, simulations of acylated gramicidin A derivatives have shown that these modifications can increase water permeability by preventing lipid blockage at the channel entrance.
Simulations have also been instrumental in elucidating the process of gramicidin dimerization. Unbiased MD simulations have captured the spontaneous formation of gramicidin dimers in lipid bilayers, revealing the structural rearrangements in the peptide and surrounding lipids that occur during this process. nih.govacs.org These simulations have identified intermediate states in the dimerization pathway, such as dimers stabilized by two or four hydrogen bonds, in addition to the fully formed six-hydrogen-bonded channel. acs.org
Computational models can also be used to explore the influence of the lipid environment on gramicidin function. Coarse-grained simulations have been employed to study the membrane-mediated interactions between gramicidin dimers, showing that hydrophobic mismatch can drive the clustering of these channels. core.ac.uk These simulations highlight the important role of annular lipids in mediating protein-protein interactions within the membrane. core.ac.uk
Key Research Findings from MD Simulations and Modeling:
| Simulation Type | Key Finding | Reference |
| Atomistic MD | Revealed that acylation of gramicidin can enhance water permeability by preventing lipid blockage. | |
| Unbiased Atomistic MD | Captured the spontaneous dimerization of gramicidin monomers in a lipid bilayer, identifying intermediate states. nih.govacs.org | nih.govacs.org |
| Coarse-Grained MD | Demonstrated that hydrophobic mismatch between gramicidin and the lipid bilayer can lead to the clustering of channels. core.ac.uk | core.ac.uk |
| Atomistic MD | Showed that the four acylated gramicidin A derivatives are stable in their β-helix fold within the membrane. |
Bacterial Resistance Mechanisms and Counter Strategies
Innate and Acquired Bacterial Resistance to Linear Gramicidins
Bacterial resistance to antibiotics can be categorized as either innate or acquired. reactgroup.org Innate resistance is an intrinsic characteristic of a bacterium, such as the presence of an outer membrane in Gram-negative bacteria that can limit the uptake of hydrophobic compounds like gramicidin (B1672133). reactgroup.orgmdpi.com Acquired resistance occurs when a previously susceptible bacterium develops resistance, often through genetic mutation or the acquisition of resistance genes. reactgroup.org
While widespread clinical resistance to linear gramicidins remains relatively uncommon, studies have demonstrated that bacteria can develop resistance under laboratory conditions. nih.govmdpi.com For instance, research has shown that exposing Staphylococcus aureus to subinhibitory concentrations of gramicidin D (the mixture containing gramicidins A, B, and C) can lead to the development of resistance. mdpi.com This acquired resistance is often linked to specific, adaptive changes in the bacterial cell structure and function.
The primary target of gramicidin is the bacterial cell membrane. ucl.ac.be Consequently, a key resistance strategy involves altering the composition and physicochemical properties of this membrane to prevent the peptide from inserting and forming its characteristic ion channels. ucl.ac.beacs.org Bacteria can achieve this through several modifications:
Altering Membrane Charge and Amphiphilicity : A common mechanism involves modifying the net charge and amphiphilicity of membrane lipids. ucl.ac.be In Gram-positive bacteria, the enzyme MprF (Multiple peptide resistance factor) plays a crucial role. MprF modifies anionic phospholipids (B1166683) like phosphatidylglycerol (PG) by adding a positively charged L-lysine residue, creating lysyl-phosphatidylglycerol (L-PG). mdpi.comucl.ac.be This increases the positive net charge of the outer leaflet of the cytoplasmic membrane, leading to electrostatic repulsion of the cationic domains of many antimicrobial peptides. The inactivation of the mprF gene in S. aureus has been shown to increase susceptibility to various peptides by allowing more of them to bind to the bacterial surface. mdpi.com
Table 1: Bacterial Resistance via Membrane Modification
| Bacterial Species | Resistance Mechanism | Specific Component/Gene | Effect |
|---|---|---|---|
| Staphylococcus aureus | Modification of membrane phospholipids | MprF (Multiple peptide resistance factor) | Adds lysine (B10760008) to phosphatidylglycerol, increasing positive surface charge and repelling peptides. mdpi.comucl.ac.be |
| Gram-negative bacteria | Modification of Lipopolysaccharide (LPS) | Lipid A modification enzymes | Increases the hydrophobicity of Lipid A, decreasing membrane permeability. ucl.ac.be |
Efflux pumps are transport proteins embedded in the bacterial membrane that actively extrude toxic substances, including antibiotics, from the cell. nih.govaimspress.com The overexpression of these pumps is a well-documented mechanism of multidrug resistance (MDR). acs.orgmdpi.com Several families of efflux pumps have been identified, with the ATP-binding cassette (ABC) superfamily being primary transporters that use energy from ATP hydrolysis to expel substrates. aimspress.commdpi.com
Research has specifically implicated the ABC family of efflux pumps in conferring resistance to gramicidin in certain pathogens. hilarispublisher.comscirp.org In Acinetobacter baumannii, a notorious multidrug-resistant pathogen, ABC transporters have been recognized as responsible for resistance to both erythromycin (B1671065) and gramicidin. hilarispublisher.comscirp.org By actively pumping the gramicidin peptides out of the cell or cell membrane, these systems prevent the antibiotic from reaching the concentration needed to form stable, lethal ion channels.
Table 2: Efflux Pump-Mediated Resistance to Gramicidin
| Bacterial Species | Efflux Pump Family | Substrates | Significance |
|---|---|---|---|
| Acinetobacter baumannii | ATP-binding cassette (ABC) | Erythromycin, Gramicidin | Contributes to the multidrug-resistant phenotype of this clinically important pathogen. hilarispublisher.comscirp.org |
Modifications of Bacterial Membrane Components
Strategies to Mitigate Resistance Development
The potential for bacteria to develop resistance necessitates the exploration of strategies to preserve the efficacy of valuable antibiotics like gramicidin. antibiotics-chemotherapy.ru Key approaches include using the antibiotic in combination with other agents and designing novel analogues that are less susceptible to resistance mechanisms. antibiotics-chemotherapy.rust-andrews.ac.uk
Combining two or more antimicrobial agents can be a powerful strategy to combat resistant infections. st-andrews.ac.uk This approach can produce a synergistic effect, lower the required concentration of each drug to reduce toxicity, and make it more difficult for bacteria to evolve resistance, as they would need to counteract multiple mechanisms of action simultaneously. st-andrews.ac.ukasm.org
Targeting Resistance Mechanisms : One innovative strategy involves combining gramicidin with a compound that disrupts a specific resistance mechanism. For example, a combination of gramicidin A and curcumin (B1669340) has been shown to selectively kill multidrug-resistant cells that overexpress the ABCG2 efflux pump. nih.gov Curcumin stimulates ATP hydrolysis by the ABCG2 transporter, while gramicidin stimulates ATP consumption by the Na+,K+-ATPase. nih.gov This dual assault leads to a lethal depletion of intracellular ATP in the resistant cells, which rely heavily on these pumps, while having a minimal effect on non-resistant cells. nih.gov
Broadening the Antimicrobial Spectrum : Gramicidin can be combined with other antimicrobial agents to create a formulation with a broader spectrum of activity. Linear gramicidins are highly effective against Gram-positive bacteria but less so against Gram-negative species. nih.gov Formulations combining gramicidin with the cationic lipid dioctadecyldimethylammonium bromide (DODAB), which is potent against Gram-negative bacteria, have shown efficacy against both bacterial types. nih.gov This approach effectively complements the activity of each component, creating a more versatile antimicrobial agent. nih.gov A well-known commercial example is Neosporin®, which combines gramicidin, polymyxin (B74138) B (effective against Gram-negatives), and bacitracin or neomycin. frontiersin.org
Table 3: Combination Therapy Strategies Involving Gramicidin
| Combination | Target/Rationale | Outcome |
|---|---|---|
| Gramicidin A + Curcumin | Selectively target multidrug-resistant cells overexpressing ABCG2 efflux pumps. nih.gov | Synergistic depletion of intracellular ATP, leading to selective cell death in resistant cells. nih.gov |
| Gramicidin + Dioctadecyldimethylammonium bromide (DODAB) | Broaden the antimicrobial spectrum to be effective against both Gram-positive and Gram-negative bacteria. nih.gov | Creates a broad-spectrum formulation that combines the strengths of both agents while reducing gramicidin's toxicity. nih.gov |
| Gramicidin + Polymyxin B + Neomycin/Bacitracin (e.g., Neosporin®) | Provide broad-spectrum topical coverage against a wide range of bacteria. frontiersin.org | A clinically effective topical antibiotic for preventing infections. frontiersin.org |
Another promising avenue is the rational design of novel gramicidin analogues. antibiotics-chemotherapy.ru By modifying the peptide's structure, it is possible to enhance its activity, broaden its spectrum, reduce its toxicity, and potentially circumvent existing bacterial resistance mechanisms. biorxiv.org
The unique alternating L- and D-amino acid sequence of linear gramicidin is essential for its ability to form a β-helical structure that functions as an ion channel. biorxiv.org This structural motif serves as a powerful template for designing new antimicrobial agents. Research efforts focus on creating synthetic gramicidin-derived peptides that retain the core channel-forming ability while incorporating features that improve their therapeutic profile. Design criteria for these novel analogues often include:
Maintaining the alternating L- and D-amino acid sequence required for β-helix formation. biorxiv.org
Optimizing the hydrophobicity of the peptide's exterior to ensure stable insertion into the bacterial membrane. biorxiv.org
Modifying the peptide sequence to enhance interactions with the membranes of target pathogens, such as Gram-negative bacteria. mdpi.comnih.gov
Ensuring the analogue maintains a stable, open pore structure to permit the passage of ions. biorxiv.org
By using the gramicidin structure as a foundation, researchers aim to develop new classes of β-helical peptides that can effectively combat multidrug-resistant bacteria, sidestepping the resistance mechanisms developed against the original compound. biorxiv.org
Broader Biological Activities and Research Applications
Antiproliferative and Anticancer Activities in In Vitro Models
Gramicidin (B1672133), a component of the tyrothricin (B1683689) complex, has demonstrated notable antiproliferative and anticancer properties in various in vitro studies. Its efficacy has been observed against several cancer cell lines, suggesting a potential for broader therapeutic applications beyond its traditional antibiotic role.
Research has shown that gramicidin can inhibit the proliferation of ovarian cancer cells, including OVCAR8, SKOV3, and A2780 lines. researchgate.net This inhibition is both dose- and time-dependent. researchgate.net The underlying mechanism appears to involve the induction of apoptosis, as evidenced by DNA fragmentation and cell cycle arrest. researchgate.netnih.gov In these ovarian cancer cell lines, gramicidin treatment led to a dose-dependent decrease in cell growth, with IC50 values recorded as 0.0763 µM for OVCAR8, 0.1856 µM for SKOV3, and 0.1148 µM for A2780 cells. nih.gov
Furthermore, gramicidin has been identified as an inhibitor of the CPNE7-NONO interaction, which is implicated in the progression of colorectal cancer. researchgate.net This suggests a novel mechanism for its antitumor activity. Studies have also highlighted gramicidin's potent anticancer effects on gastric and renal cell carcinoma cells, where it inhibits cell growth, angiogenesis, and cell cycle progression. nih.gov In studies on human cervical cancer (HeLa) cells, gramicidin demonstrated significant growth inhibition. frontiersin.org When tested individually, gramicidin at a concentration of 0.04 mg/mL inhibited HeLa cell growth by 40%. frontiersin.org
The mode of action for gramicidin's anticancer effects is multifaceted. It is known to form pores or channels in cell membranes, which can disrupt cellular integrity. selleckchem.com Additionally, in gastric tumor cells, gramicidin has been shown to induce apoptosis within hours of exposure at concentrations between 0.3 and 3 µM. frontiersin.org Some research also points to the inhibition of HIF-1α as a potential mechanism for inducing apoptosis and inhibiting proliferation in ovarian cancer cells. nih.gov
It is important to note that while these in vitro findings are promising, the high hemolytic nature of gramicidin has so far limited its development as a systemic anticancer drug. rsc.org
Table 1: In Vitro Antiproliferative Activity of Gramicidin Against Ovarian Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| OVCAR8 | 0.0763 |
| SKOV3 | 0.1856 |
| A2780 | 0.1148 |
Data sourced from in vitro studies on ovarian cancer cell proliferation. nih.gov
Antimalarial and Other Anti-Parasitic Activities
Gramicidin has demonstrated significant activity against various parasites, most notably the malaria parasite, Plasmodium falciparum. Its mode of action is primarily attributed to its ability to form ion channels in the cell membranes of infected erythrocytes, leading to disruption of ion homeostasis and parasite death.
In vitro studies have shown gramicidin to be exceptionally potent against P. falciparum. One study reported an IC50 value of 19 pM against the Nigerian strain of the parasite. researchgate.net This high potency is thought to be due to the peptide's preference for integrating into the membrane of infected erythrocytes over healthy ones. researchgate.net The antimalarial activity of gramicidin is linked to its ability to induce potassium efflux from infected red blood cells. iiitd.edu.in
Gramicidin D, a mixture containing gramicidins A, B, and C, has been highlighted as a particularly promising antimalarial candidate. nih.gov It has shown efficacy in vivo in a mouse model against Plasmodium vinckei petteri, with an ED50 of 1.4 mg/kg when administered intraperitoneally, resulting in a high therapeutic index of 344. researchgate.net However, its lack of oral activity presents a challenge for clinical development. researchgate.net Research has also confirmed that gramicidin D induces hemolysis in a dose-dependent manner in erythrocytes infected with P. berghei and P. falciparum, while having minimal effect on uninfected erythrocytes at similar concentrations. nii.ac.jp This selective action is a key feature of its antimalarial potential.
Beyond malaria, gramicidin and related peptides have shown activity against other parasites. For instance, antiamoebin, another channel-forming peptide antibiotic, has demonstrated trypanocidal activity. nih.gov The tyrocidines, which are structurally related to gramicidin S, have also shown activity against P. falciparum. nih.gov The mechanism for these anti-parasitic effects is generally believed to be the disruption of membrane permeability. core.ac.uk
Table 2: In Vivo Antimalarial Activity of Gramicidin D
| Parasite | Administration Route | ED50 | Therapeutic Index |
|---|---|---|---|
| Plasmodium vinckei petteri | Intraperitoneal | 1.4 mg/kg | 344 |
Data from a 4-day suppressive test in mice. researchgate.netnih.gov
Gramicidin C as a Model System in Membrane Biophysics
Gramicidin has become an invaluable tool in the field of membrane biophysics due to its well-defined structure and function as a channel-forming peptide. It serves as a prototypical model for studying fundamental aspects of membrane protein behavior, lipid-protein interactions, and the physical properties of lipid bilayers.
The gramicidin channel is formed by the transmembrane dimerization of two monomers, one from each leaflet of the lipid bilayer. nih.govroyalsocietypublishing.orgnih.gov This monomer-dimer equilibrium is sensitive to the surrounding lipid environment, making it an excellent system for probing how bilayer properties influence protein function. nih.gov
Studies on Lipid-Protein Interactions
Gramicidin provides an ideal model for investigating the microscopic details of lipid-protein interactions. pnas.org The peptide's structure, with hydrophobic side chains extending into the lipid core and tryptophan residues positioned at the membrane-solution interface, allows for detailed analysis of how proteins interact with their lipid environment. pnas.org
A key area of study is the concept of "hydrophobic mismatch," where the hydrophobic length of the gramicidin channel (approximately 2.2 nm) is often shorter than the hydrophobic thickness of the surrounding lipid bilayer. nih.govroyalsocietypublishing.org This mismatch necessitates a local deformation of the bilayer to accommodate the channel, and the energy associated with this deformation influences the channel's stability and lifetime. nih.govroyalsocietypublishing.orgnih.gov The lifetime of the gramicidin channel can vary by an order of magnitude in response to sub-nanometer changes in bilayer thickness, highlighting the sensitivity of this system. nih.gov
Molecular dynamics simulations and experimental studies have shown that gramicidin can alter the lipid composition and bilayer thickness of coexisting liquid-ordered and liquid-disordered membrane domains. researchgate.net It has been observed to partition preferentially into the liquid-disordered phase. researchgate.net Furthermore, the tryptophan residues at the ends of the gramicidin molecule have been shown to form hydrogen bonds with the ester carbonyl groups of lipids, contributing to the stability of the protein within the membrane. pnas.org
Probing Membrane Fluidity and Dynamics
Gramicidin is extensively used to study how membrane proteins are affected by and, in turn, affect the fluidity and dynamics of the lipid bilayer. While the term "fluidity" is complex, gramicidin allows for the investigation of specific physical properties like acyl chain dynamics and order. royalsocietypublishing.org
The formation and dissociation of the gramicidin dimer channel are dynamic processes that are influenced by the surrounding lipid environment. The dimerization constant of gramicidin can vary significantly depending on the type of lipid and the thickness of the hydrocarbon core of the membrane. researchgate.net For instance, the dimerization constant in a phosphatidylcholine membrane was found to be 200 times larger than in a glycerolester membrane of similar thickness. researchgate.net
Gramicidin has also been shown to increase the rate of lipid flip-flop, the movement of lipid molecules from one leaflet of the bilayer to the other, in a complex, concentration-dependent manner. biorxiv.org This effect is thought to be related to the membrane deformations caused by the peptide. biorxiv.org By using fluorescently labeled gramicidin analogs, such as dansyl this compound, researchers can simultaneously measure membrane conductance and fluorescence to directly study the kinetics and equilibria of channel formation. researchgate.net These studies have confirmed that the conducting channel is indeed a dimer. researchgate.net
Potential in Nanotechnology and Biosensor Development
The unique properties of gramicidin as a self-assembling, channel-forming peptide have made it an attractive component for the development of novel nanotechnologies and biosensors. Its ability to form well-defined pores in lipid bilayers can be harnessed for various applications.
Gramicidin has been explored as a component in drug delivery systems. For example, nature-inspired self-assembled peptide-based nanoscale materials derived from gramicidin have been investigated for their potential in cancer nanotherapeutics. researchgate.net Graphene oxide has been used as a nanocarrier for gramicidin to enhance its antibacterial activity, demonstrating a synergistic effect between the nanomaterial and the peptide. rsc.org
In the realm of biosensors, gramicidin's ion channel function serves as a sensitive signal transduction mechanism. Ion channel switch biosensors have been developed by linking gramicidin to receptor molecules like antibodies or DNA. researchgate.net In this design, the gramicidin channel is tethered to a supported lipid membrane on an electrode. researchgate.net The binding of an analyte to the receptor site induces a conformational change that "switches off" the ion flow through the channel, resulting in a measurable change in ion conduction. researchgate.net
Another approach involves using gramicidin channels as molecular transducers without direct linkage to a receptor. In this setup, the binding of an analyte to a receptor within the membrane modulates the monomer/dimer kinetics of nearby gramicidin channels, leading to a detectable signal. researchgate.net Furthermore, chemically reactive derivatives of gramicidin have been synthesized to allow for the attachment of various molecules near the channel opening, creating tailored nanoprobes and sensors for specific protein-ligand interactions. acs.org The ability to control ionic permeability in supported lipid bilayers by incorporating gramicidin channels opens up possibilities for applications in sensing and as models for transport phenomena in cell membranes. rsc.org
Future Research Directions and Translational Perspectives
Elucidation of Fine-Grained Molecular Mechanisms
While it is well-established that Gramicidin (B1672133) S disrupts bacterial cell membranes, the precise molecular interactions are still under investigation. Future research aims to move beyond the general model of membrane permeabilization to understand its more subtle and specific effects.
Recent studies have revealed that GS does not necessarily form discrete, stable pores in the way that linear gramicidins do. asm.org Instead, its mechanism involves a broader perturbation of the lipid bilayer. At inhibitory concentrations, GS can cause a gradual and partial depolarization of the bacterial membrane. asm.org Research also indicates that GS interacts with and delocalizes specific peripheral membrane proteins, including those involved in cell division and cell wall synthesis, such as MurG, and components of the electron transport chain like cytochrome c. asm.orgalfa-chemistry.com It does not, however, appear to affect integral membrane proteins or DNA directly within the cell. alfa-chemistry.com
Future studies will likely employ advanced molecular dynamics simulations and high-resolution imaging techniques to visualize these interactions in real-time. Understanding how GS binding leads to the formation of distinct lipid domains and the delocalization of specific proteins could explain its potent bactericidal activity and the lack of resistance. ontosight.ai This fine-grained knowledge is crucial for designing new analogues that can replicate these specific disruptive actions while minimizing interaction with eukaryotic membranes.
Development of Advanced Analogues with Improved Activity Profiles
A primary focus of Gramicidin S research is the synthesis of analogues with an improved therapeutic index—that is, high antimicrobial activity and low hemolytic toxicity. mcmaster.ca The strategy revolves around modifying the structure to fine-tune the balance between hydrophobicity and cationicity, which are critical determinants of its biological activity. wikipedia.orgfrontiersin.org
Researchers have successfully synthesized numerous GS analogues by substituting specific amino acids. A key area of modification is the β-turn region, typically occupied by D-Phe-Pro sequences. upf.edu Replacing the D-Phenylalanine (D-Phe) residues with other amino acids has been shown to modulate activity. For example, substituting D-Phe with D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) resulted in an analogue with a significantly improved therapeutic index, largely due to reduced hemolytic effect. upf.edu
Another successful approach involves enhancing the peptide's positive charge to improve its interaction with the negatively charged outer membrane of Gram-negative bacteria, a class of pathogens against which GS is traditionally less effective. wikipedia.orgfrontiersin.org This has been achieved by incorporating cationic residues like D-Arginine (DArg) in the β-turn. One study reported a series of 19 GS derivatives where strategic substitutions were made to enhance cationicity and modulate hydrophobicity. wikipedia.org The findings from this research highlight the potential of this approach:
| Peptide Analogue | Modification vs. Gramicidin S | Target Pathogen | Improvement Factor (MIC) | Improvement Factor (Therapeutic Index) | Source |
|---|---|---|---|---|---|
| Peptide 8 | Single D-Arg/Trp replaces D-Phe/Pro | E. coli | 4-fold | 10-fold | wikipedia.org |
| Peptide 9 | D-Arg/Trp substitution | K. pneumoniae | 8-fold | 25-fold | wikipedia.org |
| Peptide 19 | D-Arg/Trp substitution | P. aeruginosa | 8-fold | - | wikipedia.org |
| Peptide 7 | D-Arg/Trp substitution | P. aeruginosa | - | 27-fold | wikipedia.org |
These results demonstrate that rational design based on structure-activity relationships can produce GS analogues with a broader spectrum of activity, including against multidrug-resistant Gram-negative ESKAPE pathogens, while significantly reducing toxicity to human cells. wikipedia.orgfrontiersin.org
Exploration of Synergistic Interactions with Other Agents
Combining Gramicidin S with other antimicrobial agents is a promising strategy to enhance efficacy, reduce required therapeutic doses, and combat resistance. taylorandfrancis.com Research has demonstrated significant synergistic effects when GS is paired with agents that disrupt the outer membrane of Gram-negative bacteria.
A notable example is the combination of GS with Polymyxin (B74138) B (PMB). PMB interacts with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, disrupting the outer membrane. This action is believed to facilitate the translocation of GS to its target, the inner membrane, leading to a potent synergistic killing effect. taylorandfrancis.com This combination has proven effective against both planktonic cells and biofilms of Pseudomonas aeruginosa. nih.govtaylorandfrancis.com
The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 indicates a clear synergistic effect.
| Agent A | Agent B | Target Organism | Key Finding | FICI | Source |
|---|---|---|---|---|---|
| Gramicidin S | Polymyxin B | P. aeruginosa (multidrug-resistant strains) | Synergy observed in 20 of 28 strains studied. Effective against biofilm formation. | ≤0.5 | taylorandfrancis.com |
| Gramicidin S | Silver Nanoparticles | E. helveticus, P. myxofaciens, P. fluorescens | Synergistic activity demonstrated against several Gram-negative strains. | <0.5 | nih.gov |
| Gramicidin | Cell Wall Degrading Enzymes (e.g., endochitinase) | B. cinerea, F. oxysporum (fungi) | Enzymes enhance the antifungal effect of gramicidin. | Synergism confirmed | apsnet.orgresearchgate.net |
| Gramicidin | Bismuth Lipophilic Nanoparticles (BisBAL NPs) | HeLa (human cervical tumor cells) | Synergistic antitumor effect, inhibiting growth by over 86%. | Synergism confirmed | frontiersin.org |
These findings suggest that GS-based combination therapies could be a powerful tool, particularly for treating complex infections caused by multidrug-resistant or biofilm-forming pathogens. taylorandfrancis.com
Novel Delivery Systems for Targeted Research Applications
A major hurdle for the systemic application of Gramicidin S is its hemolytic activity and low water solubility. alfa-chemistry.com Encapsulating GS in novel delivery systems is a key research direction to overcome these limitations, enhance its bioavailability, and enable targeted delivery.
Liposomes are a leading platform for GS delivery. Incorporating GS into the lipid bilayer of liposomes can create a stable, water-soluble formulation. alfa-chemistry.com This approach has been shown to preserve the antimicrobial activity of GS against bacteria like Staphylococcus aureus while significantly improving its biocompatibility with mammalian cells. alfa-chemistry.com Molecular dynamics simulations support these experimental findings, confirming the effective and stable incorporation of GS within the liposomal bilayer. alfa-chemistry.com
Other nanocarriers are also being explored. For instance, the interaction of GS with star-like polymers (dextran-polyacrylamide) has been shown to modulate its binding to membranes, suggesting that polymer-based nanocarriers could be developed for targeted delivery. ontosight.ai These advanced delivery systems could potentially allow for the internal administration of GS, expanding its use to treat systemic infections or even non-antimicrobial applications like protein misfolding disorders. ontosight.ai
Expanding the Scope of Research Applications
Beyond its role as an antibiotic, research is uncovering new potential applications for gramicidin. Recent studies have demonstrated that gramicidin possesses potent anticancer properties against various cancer cell lines, including those from ovarian, gastric, and cervical cancers. frontiersin.orgmdpi.com
In ovarian cancer cells, gramicidin was found to inhibit proliferation in a dose- and time-dependent manner, with IC₅₀ values in the nanomolar range. mdpi.com The proposed mechanism involves its ionophore activity, which disrupts ion gradients across the cancer cell membrane, leading to cell lysis. mdpi.com Furthermore, synergistic effects have been observed when combining gramicidin with other agents, such as bismuth lipophilic nanoparticles, which significantly enhanced its antitumor activity against human cervical tumor cells. frontiersin.org
Gramicidin is also widely used as a research tool. Its well-defined interaction with lipid bilayers makes it a model peptide for studying membrane dynamics, ion transport, and the biophysical principles of protein-lipid interactions. cymitquimica.com The development of fluorescently-labeled gramicidin derivatives, such as O-dansyltyrosine gramicidin C, has provided powerful probes for investigating the aggregation state and mobility of peptides within membranes. nih.gov These fundamental studies not only advance our understanding of membrane biology but also inform the design of new membrane-active therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the structural properties of Gramicidin C?
- Methodological Answer : this compound's structure is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state conformation. For lipid bilayer studies, circular dichroism (CD) spectroscopy is employed to monitor helical transitions. Researchers must ensure purity via high-performance liquid chromatography (HPLC) and validate results against known spectral databases (e.g., PubChem CID 113-73-5) . Experimental protocols should include solvent conditions (e.g., methanol/chloroform mixtures) and temperature controls to avoid aggregation artifacts .
Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus). Include positive controls (e.g., vancomycin) and account for solvent effects (e.g., dimethyl sulfoxide toxicity). For mechanistic studies, combine fluorescence microscopy with propidium iodide uptake assays to assess membrane disruption . Replicate experiments in triplicate and use statistical tools like ANOVA to validate significance .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported ion-channel modulation mechanisms of this compound?
- Methodological Answer : Discrepancies often arise from variations in lipid bilayer composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes). Employ planar lipid bilayer electrophysiology to measure single-channel conductance under controlled ionic gradients (e.g., 1M KCl). Compare results with molecular dynamics simulations to reconcile empirical data with theoretical models. Use Bayesian statistics to quantify uncertainty in conductance measurements . Publish raw datasets and simulation parameters as supplementary information to facilitate replication .
Q. How can researchers determine the three-dimensional conformation of this compound in heterogeneous lipid environments?
- Methodological Answer : Combine solid-state NMR with neutron reflectometry to study this compound’s orientation in lipid bilayers. For dynamic systems, utilize cryo-electron microscopy (cryo-EM) at sub-ångström resolution. Validate findings by cross-referencing with circular dichroism (CD) spectra in analogous solvents. Ensure sample homogeneity via dynamic light scattering (DLS) prior to analysis . Computational tools like CHARMM or GROMACS can model peptide-lipid interactions, but forcefield parameters must be calibrated against experimental data .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced selectivity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to introduce non-natural amino acids. Employ orthogonal protecting groups (e.g., Alloc for side-chain modifications) and validate stepwise coupling via MALDI-TOF mass spectrometry. For functional screening, apply high-throughput microfluidics to assay derivatives against bacterial and mammalian cell lines. Use structure-activity relationship (SAR) models to prioritize candidates, incorporating molecular docking studies to predict binding affinity .
Data Analysis & Replication
Q. How should researchers address variability in this compound’s hemolytic activity across studies?
- Methodological Answer : Variability often stems from differences in erythrocyte sources (e.g., human vs. murine) or incubation times. Standardize protocols using fresh human red blood cells (RBCs) washed in phosphate-buffered saline (PBS). Measure hemolysis spectrophotometrically at 540 nm and normalize to positive controls (e.g., 1% Triton X-100). Perform dose-response curves with nonlinear regression analysis (e.g., Hill equation) to calculate HC50 values. Report batch-specific RBC donor characteristics to contextualize results .
Q. What computational tools are recommended for analyzing this compound’s interactions with lipid membranes?
- Methodological Answer : Use molecular dynamics (MD) software like GROMACS with the Martini coarse-grained forcefield for large-scale bilayer simulations. For atomistic details, apply AMBER or CHARMM36m. Validate simulations against experimental data (e.g., NMR order parameters). Open-access platforms like MEMBPLUGIN (VMD) can quantify peptide insertion depths. Share trajectory files and analysis scripts via repositories like Zenodo to enhance reproducibility .
Ethical & Reporting Standards
Q. How should researchers disclose synthetic byproducts or impurities in this compound studies?
- Methodological Answer : Characterize impurities via liquid chromatography-mass spectrometry (LC-MS) and quantify using area-under-the-curve (AUC) analysis. Report thresholds per ICH Q3A guidelines (>0.10% for unidentified impurities). In pharmacological studies, assess impurity toxicity via in vitro cytotoxicity assays. Include full chromatograms and mass spectra in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
